
2,4-Diamino-6-methylpyrimidin-5-yl ethyl butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diamino-6-methylpyrimidin-5-yl ethyl succinate is an organic compound belonging to the class of aminopyrimidines and derivatives. This compound contains an amino group attached to a pyrimidine ring, which is a six-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions . Aminopyrimidines are known for their diverse biological activities and are widely used in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-6-methylpyrimidin-5-yl ethyl succinate typically involves the step-wise replacement of leaving groups on an already constructed pyrimidine ring. One common approach is the reaction of 2,4,6-trichloropyrimidine with appropriate amines under controlled conditions . The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper complexes to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include the use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps like crystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-6-methylpyrimidin-5-yl ethyl succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups on the pyrimidine ring can undergo nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides, palladium or copper catalysts
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities and properties depending on the nature of the substituents introduced.
Scientific Research Applications
2,4-Diamino-6-methylpyrimidin-5-yl ethyl succinate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Investigated for its potential therapeutic applications in treating diseases like cancer, tuberculosis, and inflammatory conditions
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Diamino-6-methylpyrimidin-5-yl ethyl succinate involves its interaction with molecular targets such as enzymes and receptors. For example, it can inhibit thymidylate synthase, an enzyme crucial for DNA synthesis, by binding to its active site and preventing the conversion of deoxyuridine monophosphate (dUMP) to thymidine monophosphate (dTMP) . This inhibition disrupts DNA replication and cell division, making it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-5-phenyl-6-ethylpyrimidine: Another aminopyrimidine derivative with similar biological activities.
2,4-Diamino-5-aryl-6-substituted pyrimidines: A class of compounds with various substituents on the pyrimidine ring, exhibiting diverse pharmacological properties.
Uniqueness
2,4-Diamino-6-methylpyrimidin-5-yl ethyl succinate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit key enzymes involved in DNA synthesis and repair makes it a valuable compound for research in medicinal chemistry and drug development.
Properties
CAS No. |
62812-21-9 |
|---|---|
Molecular Formula |
C11H16N4O4 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
4-O-(2,4-diamino-6-methylpyrimidin-5-yl) 1-O-ethyl butanedioate |
InChI |
InChI=1S/C11H16N4O4/c1-3-18-7(16)4-5-8(17)19-9-6(2)14-11(13)15-10(9)12/h3-5H2,1-2H3,(H4,12,13,14,15) |
InChI Key |
UMXRDSCRVXWDEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(=O)OC1=C(N=C(N=C1N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


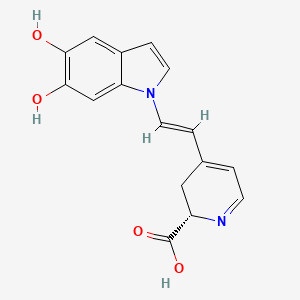
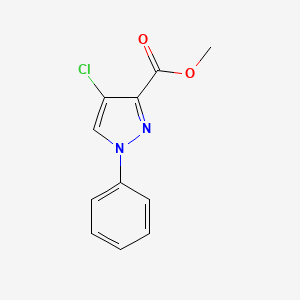
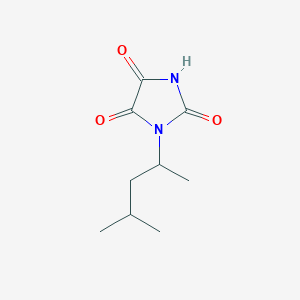
![6-[(2-Chlorophenyl)amino]-2-(methylsulfanyl)pyrimidine-4-carboxylic acid](/img/structure/B12939423.png)
![6-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B12939424.png)
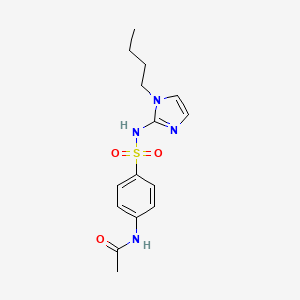
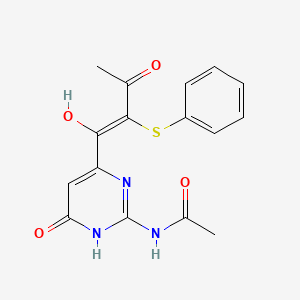

![tert-Butyl (1S,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate](/img/structure/B12939438.png)
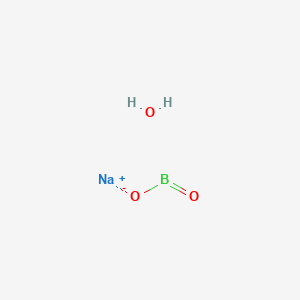
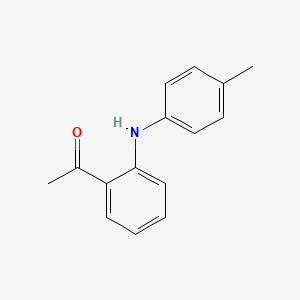
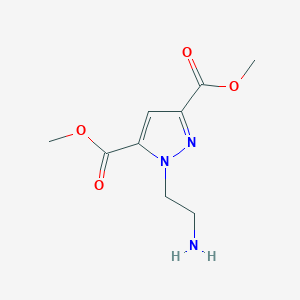
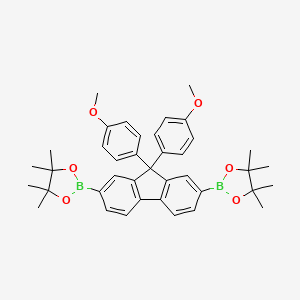
![6-[2-(Benzyloxy)ethyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12939489.png)
